molecular formula C12H16O2 B14492676 3-(4-Ethylphenyl)-3-hydroxybutan-2-one CAS No. 64462-29-9

3-(4-Ethylphenyl)-3-hydroxybutan-2-one

Cat. No.: B14492676
CAS No.: 64462-29-9
M. Wt: 192.25 g/mol
InChI Key: GAEOZCLBSDRWEP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-3-hydroxybutan-2-one is an organic compound characterized by the presence of a hydroxy group and an ethyl-substituted phenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-3-hydroxybutan-2-one typically involves the reaction of 4-ethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration and subsequent reduction to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylphenyl)-3-hydroxybutan-2-one
  • 3-(4-Isopropylphenyl)-3-hydroxybutan-2-one
  • 3-(4-Phenyl)-3-hydroxybutan-2-one

Uniqueness

3-(4-Ethylphenyl)-3-hydroxybutan-2-one is unique due to the presence of the ethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with biological targets, making it distinct from its analogs .

Properties

CAS No.

64462-29-9

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(4-ethylphenyl)-3-hydroxybutan-2-one

InChI

InChI=1S/C12H16O2/c1-4-10-5-7-11(8-6-10)12(3,14)9(2)13/h5-8,14H,4H2,1-3H3

InChI Key

GAEOZCLBSDRWEP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(C)(C(=O)C)O

Origin of Product

United States

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